
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is an organic compound with the molecular formula C₇H₉NO₄ It is a nitrocarbamate derivative, characterized by the presence of both nitro and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-methylbut-3-yn-2-ol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The process includes steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and nitro derivatives.
Aplicaciones Científicas De Investigación
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also participate in covalent bonding with target molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylbut-3-yn-2-yl carbamate
- 2-methylbut-3-yn-2-yl N-tert-butylcarbamate
- 2-Methyl-3-butyn-2-ol
Uniqueness
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
90104-55-5 |
|---|---|
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
methyl N-(2-methylbut-3-yn-2-yl)-N-nitrocarbamate |
InChI |
InChI=1S/C7H10N2O4/c1-5-7(2,3)8(9(11)12)6(10)13-4/h1H,2-4H3 |
Clave InChI |
AGVUGZUFNLDABD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)N(C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

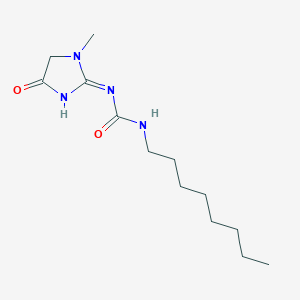
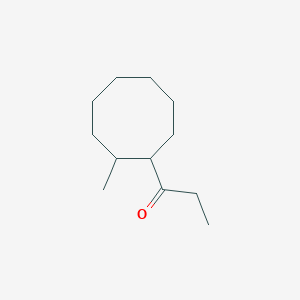
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
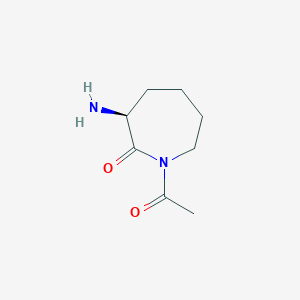
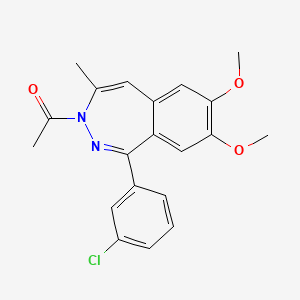
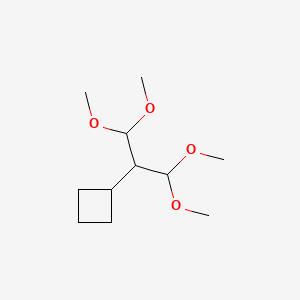

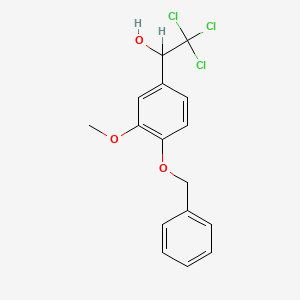
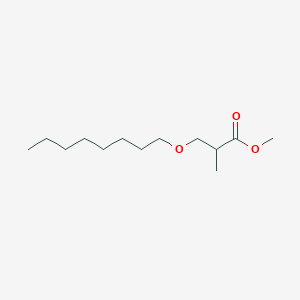
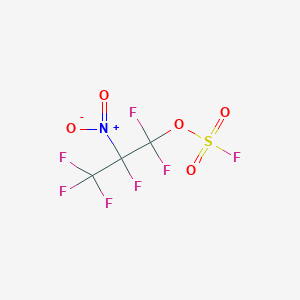
![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
